molecular formula C15H16N4O4S B11605334 2-[(2E)-2-[(2E)-2-[1-(4-Acetamidophenyl)ethylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-YL]acetic acid

2-[(2E)-2-[(2E)-2-[1-(4-Acetamidophenyl)ethylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-YL]acetic acid

Cat. No.: B11605334
M. Wt: 348.4 g/mol
InChI Key: IQPDIAZSTOJVFQ-QGMBQPNBSA-N
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Description

2-[(2E)-2-[(2E)-2-[1-(4-Acetamidophenyl)ethylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-YL]acetic acid is a complex organic compound that features a thiazolidine ring, a hydrazone linkage, and an acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2E)-2-[1-(4-Acetamidophenyl)ethylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-YL]acetic acid typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 1-(4-acetamidophenyl)ethanone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Cyclization to Form the Thiazolidine Ring: The hydrazone intermediate is then reacted with thioglycolic acid under reflux conditions to form the thiazolidine ring.

    Final Acetylation: The resulting compound is acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the acetamidophenyl group.

Scientific Research Applications

2-[(2E)-2-[(2E)-2-[1-(4-Acetamidophenyl)ethylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-YL]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2E)-2-[1-(4-Acetamidophenyl)ethylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-YL]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-yl]-1,3-thiazole
  • (2E)-2-[(2E)-2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazin-1-ylidene]-1,2-diphenylethan-1-one

Uniqueness

2-[(2E)-2-[(2E)-2-[1-(4-Acetamidophenyl)ethylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-YL]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16N4O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[(2E)-2-[(E)-1-(4-acetamidophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C15H16N4O4S/c1-8(10-3-5-11(6-4-10)16-9(2)20)18-19-15-17-14(23)12(24-15)7-13(21)22/h3-6,12H,7H2,1-2H3,(H,16,20)(H,21,22)(H,17,19,23)/b18-8+

InChI Key

IQPDIAZSTOJVFQ-QGMBQPNBSA-N

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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